Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]-
Overview
Description
Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- is an organic compound that contains a sulfonic acid group attached to a benzene ring, along with a phosphino group substituted with two methoxyphenyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- typically involves the reaction of benzenesulfonic acid with bis(2-methoxyphenyl)phosphine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the phosphino-sulfonic acid compound.
Industrial Production Methods: In an industrial setting, the production of benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- may involve large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzenesulfonic acid derivatives, phosphine oxides, and other functionalized aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The molecular targets and pathways involved include the activation of substrates through coordination with the metal center, leading to enhanced reactivity and selectivity in catalytic reactions.
Comparison with Similar Compounds
- Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]-
- 2-(Diphenylphosphino)benzenesulfonic acid
- 4-(Diphenylphosphino)benzoic acid
- 4-(Dimethylamino)phenyldiphenylphosphine
Comparison: Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- is unique due to the presence of both sulfonic acid and phosphino groups, which provide distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced solubility and stability, making it a valuable ligand in various catalytic applications. The methoxy groups also contribute to its unique electronic and steric properties, differentiating it from other phosphino-sulfonic acid derivatives .
Properties
IUPAC Name |
2-bis(2-methoxyphenyl)phosphanylbenzenesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O5PS/c1-24-15-9-3-5-11-17(15)26(18-12-6-4-10-16(18)25-2)19-13-7-8-14-20(19)27(21,22)23/h3-14H,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWGCBLAZRYGIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O5PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458565 | |
Record name | Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257290-43-0 | |
Record name | Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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